CAL-B-Catalyzed Kinetic Resolution of N-Boc Methyl Ester
In a direct head-to-head context, the methyl ester of N-Boc-indoline-2-carboxylic acid—i.e., tert-butyl 2-methylindoline-1-carboxylate—serves as the substrate for CAL-B (Chirazyme L-2)-catalyzed enantioselective hydrolysis. The reaction proceeds at 60 °C (above the substrate melting point) with an enantiomeric ratio E > 1000, yielding (S)-carboxylic acid with >99.9% ee and unreacted (R)-ester with 99.6% ee at 49.9% conversion [1]. In contrast, attempts to resolve the unprotected methyl indoline-2-carboxylate using CAL-A required a specialized 3-methoxyphenyl allyl carbonate alkoxycarbonylating agent and still did not report E > 1000, demonstrating that the N-Boc protection is essential for the exceptional enantioselectivity observed [2].
| Evidence Dimension | Enantioselectivity of lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | E > 1000; (S)-carboxylic acid >99.9% ee; (R)-ester 99.6% ee at 49.9% conversion (60 °C, Chirazyme L-2) |
| Comparator Or Baseline | Methyl indoline-2-carboxylate (unprotected N): required 3-methoxyphenyl allyl carbonate; no E > 1000 reported; lower selectivity observed with most lipases evaluated [2] |
| Quantified Difference | E > 1000 for N-Boc substrate vs. no E > 1000 reported for the unprotected analog under comparable conditions |
| Conditions | Immobilized Candida antarctica lipase B (Chirazyme L-2, Novozyme 435), phosphate buffer pH 7.0, 60 °C, 24 h [1] |
Why This Matters
For procurement decisions where access to both enantiomers of indoline-2-carboxylic acid derivatives in >99% ee is required, the methyl N-Boc ester is the only documented substrate that delivers this performance in a single scalable enzymatic step.
- [1] Kurokawa, M.; Sugai, T. Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bull. Chem. Soc. Jpn. 2004, 77 (5), 1021–1025. https://doi.org/10.1246/bcsj.77.1021 View Source
- [2] Gotor-Fernández, V.; Brieva, R.; Gotor, V. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Tetrahedron: Asymmetry 2009, 19 (14), 1714–1719. https://doi.org/10.1016/j.tetasy.2008.06.010 View Source
